molecular formula C10H10ClF3N2S B2967803 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride CAS No. 2490398-65-5

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride

Cat. No.: B2967803
CAS No.: 2490398-65-5
M. Wt: 282.71
InChI Key: OCWVVZFUEXVJPW-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride is an organic compound with significant applications in medicinal chemistry and biological research. Its structure features a trifluoromethyl group, which imparts unique physicochemical properties, enhancing the compound's biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride typically involves the reaction of 2-aminobenzothiazole derivatives with trifluoromethylating agents. The process can proceed via the following steps:

  • Nucleophilic Substitution: : Introduction of the trifluoromethyl group on the benzothiazole ring.

  • Amination: : Reacting the resulting compound with ethylamine.

  • Hydrochloride Salt Formation: : The final compound is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial-scale production involves similar synthetic pathways, scaled-up with optimization in terms of reaction time, temperature, and the use of catalysts to enhance yield and purity. Key steps include continuous flow processes and catalytic trifluoromethylation techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, producing corresponding N-oxides.

  • Reduction: : Selective reduction of functional groups, such as nitro to amine.

  • Substitution: : Electrophilic or nucleophilic substitution reactions, typically involving halogens.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen.

  • Substitution: : Halogens (e.g., chlorine, bromine), alkylating agents.

Major Products

  • Oxidation: : N-oxides, benzothiazole-derivatives with enhanced polarity.

  • Reduction: : Amines, reduced benzothiazole derivatives.

  • Substitution: : Various substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride is utilized across numerous scientific fields:

  • Chemistry: : As a building block for synthesizing complex molecules, studying reaction mechanisms.

  • Biology: : Investigating its role as a ligand in enzyme activity, molecular interactions.

  • Medicine: : Potential therapeutic agent in treating neurological disorders, acting on specific neural pathways.

  • Industry: : Used in the development of agrochemicals, contributing to crop protection.

Mechanism of Action

This compound primarily functions by interacting with specific molecular targets such as enzymes and receptors in biological systems. The trifluoromethyl group enhances binding affinity and specificity, modulating activity through:

  • Binding to Active Sites: : Interfering with enzyme catalysis.

  • Receptor Interaction: : Altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazolylethylamine: : Lacks trifluoromethyl group, resulting in different bioactivity.

  • 5-Methyl-1,3-benzothiazol-2-yl]ethanamine;hydrochloride: : Methyl instead of trifluoromethyl, affecting chemical properties.

Uniqueness

The presence of the trifluoromethyl group in 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride is distinctive, imparting improved metabolic stability and bioavailability compared to its analogs, making it valuable in research and therapeutic applications.

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2S.ClH/c11-10(12,13)6-1-2-8-7(5-6)15-9(16-8)3-4-14;/h1-2,5H,3-4,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWVVZFUEXVJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490398-65-5
Record name 2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine hydrochloride
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